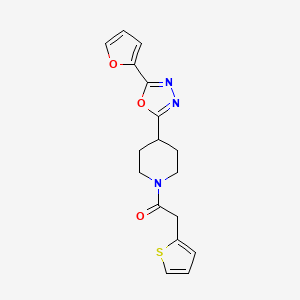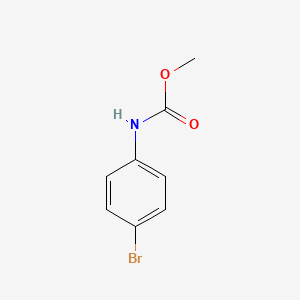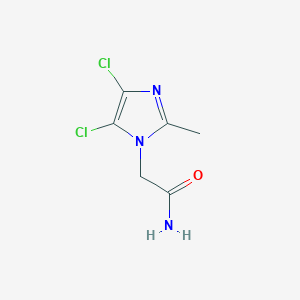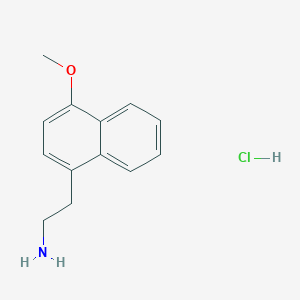
1-(Chloromethyl)-4-iodo-2,5-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(Chloromethyl)-4-iodo-2,5-dimethylbenzene” is likely an organic compound that contains a benzene ring, which is a cyclic structure consisting of six carbon atoms . This compound has chloromethyl (-CH2Cl) and iodine (I) substituents attached to the benzene ring, as well as two methyl (-CH3) groups .
Synthesis Analysis
While specific synthesis methods for “1-(Chloromethyl)-4-iodo-2,5-dimethylbenzene” are not available, chloromethylation is a common reaction in organic chemistry . It involves the addition of a chloromethyl group to a molecule, often facilitated by a catalyst such as zinc iodide .Scientific Research Applications
Hyper Cross-Linked Polymers (HCPs)
Overview: Hyper Cross-Linked Polymers (HCPs) are a class of porous materials that have gained significant attention in recent years. These materials exhibit remarkable features, including high surface area, good porosity, low density, and efficient adsorption properties. HCPs are synthesized through various methods, such as Friedel-Craft reactions, post-crosslinking of polymer precursors, direct single-step poly-condensation reactions, and crosslinking by external crosslinkers .
Applications:Mechanism of Action
The mechanism of action would depend on the specific reaction in which “1-(Chloromethyl)-4-iodo-2,5-dimethylbenzene” is involved. For example, in a nucleophilic substitution reaction, a nucleophile would attack the electrophilic carbon in the chloromethyl group, leading to the substitution of the chlorine atom .
Safety and Hazards
Future Directions
The future directions for research and applications of “1-(Chloromethyl)-4-iodo-2,5-dimethylbenzene” would depend on its specific properties and reactivity. Chloromethylated compounds have been used in the synthesis of fine chemicals, polymers, and pharmaceuticals , suggesting potential areas of interest.
properties
IUPAC Name |
1-(chloromethyl)-4-iodo-2,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClI/c1-6-4-9(11)7(2)3-8(6)5-10/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDMLDCINFFPHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)C)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-4-iodo-2,5-dimethylbenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2528095.png)
![N-(2,2-Dimethylbutyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)prop-2-enamide](/img/structure/B2528097.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone](/img/structure/B2528103.png)
![methyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B2528104.png)

![6-(2-Chloro-propionyl)-4H-benzo[1,4]oxazin-3-one](/img/structure/B2528109.png)



![N-(2,4-dimethylphenyl)-2-(2-methyl-4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetamide](/img/structure/B2528114.png)